NP213

Onychomycosis Antifungal Drug Development Nail Permeation

Onychomycosis research faces two persistent barriers: nail keratin inactivates most small-molecule antifungals, and terbinafine resistance is rising globally. NP213 (Novexatin) overcomes both through a cationic cyclic heptapeptide scaffold engineered specifically for transungual delivery. • Superior nail flux: ~2.1 µg/cm²/h across human nail-quantitatively exceeds ciclopirox. • Rapid fungicidal action: ≥3-log reduction in ≤3 h against T. rubrum. • Ex vivo sterilization: eradicates nail infection where ciclopirox and amorolfine fail. Supplied as lyophilized powder, ≥95% HPLC, with full CoA. Bulk quantities and custom synthesis available. For R&D only; not for human use.

Molecular Formula C42H84N28O7
Molecular Weight 1093.3 g/mol
Cat. No. B1679984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP213
SynonymsNP-213;  NP213;  NP 213;  Novexatin
Molecular FormulaC42H84N28O7
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESC(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
InChIInChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyNVZLKNHDHPPJHL-RMIXPHLWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Novexatin (NP213) Overview


Novexatin (NP213) is a novel, synthetic, water-soluble cyclic antifungal peptide in late-stage clinical development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal nail infection caused primarily by dermatophytes [1]. Engineered using host defense peptides (HDPs) as a template, Novexatin targets the fungal cytoplasmic membrane, acting as a rapidly fungicidal agent [2]. Its unique physicochemical properties, including a high net positive charge, are specifically designed to overcome the formidable barrier of the keratin-rich nail, a key limitation of many existing small-molecule antifungal therapies [3].

Workflow Antifungal nail penetration model studies
Mechanism Fungicidal membrane-active peptide research tool
Property High cationic charge for nail hydrogel interaction studies

Novexatin (NP213) Procurement Rationale


Novexatin (NP213) cannot be interchanged with generic or other in-class antifungal agents for onychomycosis research or treatment development due to fundamental mechanistic and biophysical differences. The nail plate presents a formidable biological barrier; keratin, its primary constituent, binds to and inactivates many small-molecule antifungal classes, severely limiting their bioavailability [1]. Furthermore, emerging resistance to standard-of-care oral therapies, such as terbinafine, is increasingly documented worldwide [2]. Novexatin circumvents these failures via a unique peptide scaffold designed for enhanced nail penetration and a distinct, rapidly fungicidal membrane-active mechanism. The quantitative evidence detailed below substantiates these critical points of differentiation.

Nail barrier Small-molecule antifungals may be inactivated by keratin, limiting substitution for nail penetration research.
Resistance Emerging terbinafine resistance patterns may shift; peptide membrane disruption mechanism differs fundamentally.
Scaffold Keratin-binding and nail penetration profile are not transferable between peptide and small-molecule scaffolds.

Novexatin (NP213) Quantitative Evidence


Nail Penetration Advantage

In an in vitro nail penetration assay, Novexatin (NP213) demonstrated a >13-fold increase in transungual flux compared to the standard topical antifungal ciclopirox [1]. This enhanced penetration is attributed to its high cationic charge, which facilitates movement through the negatively charged nail hydrogel, and its inherent resistance to inactivation by keratin, a known limitation for small-molecule antifungals like terbinafine and itraconazole [2].

Nail Penetration Flux
Head-to-head
~14-fold higher flux
Reported transungual flux advantage in vitro
Franz cell model, healthy human nail clippings
Onychomycosis Antifungal Drug Development Nail Permeation

Ex Vivo Nail Eradication

In an ex vivo human nail infection model, Novexatin (NP213) achieved complete eradication of Trichophyton rubrum from infected nail samples following 28 days of daily application [1]. In stark contrast, under identical conditions, the same regimen with ciclopirox or amorolfine, two leading topical onychomycosis therapies, failed to achieve a significant reduction in fungal burden and did not sterilize any nail samples [1].

Ex Vivo Nail Sterilization
Head-to-head
100% eradication
Reported complete nail sterilization context
Ex vivo T. rubrum model, 28-day daily application
Onychomycosis Antifungal Efficacy Ex Vivo Model

Clinical Mycological Cure

In a Phase IIa clinical trial, Novexatin (NP213) achieved a mycological cure (negative fungal culture) rate of 43.3% at 180 days following only a 28-day treatment course [1]. This rate is quantitatively superior to the mycological cure rates reported in the literature for leading topical onychomycosis therapies ciclopirox (29-36% after 48 weeks of daily application) and amorolfine (8% after 10 months of weekly application) [2], especially when considering the drastically shorter treatment duration for Novexatin.

Clinical Mycological Cure
Trial context
43.3% at day 180
Reported mycological cure endpoint context
Phase IIa, 28-day treatment, n=47
Onychomycosis Clinical Trial Mycological Cure

Fungicidal Speed

In vitro time-kill studies demonstrated that Novexatin (NP213) is rapidly fungicidal against dermatophyte hyphae, achieving a ≥3-log10 reduction in CFU within 3 hours at a concentration of 2x MIC [1]. In contrast, the standard-of-care antifungal terbinafine, at a comparable multiple of its MIC, required over 24 hours to achieve a similar level of fungal kill [1].

Fungicidal Kinetics
Head-to-head
≥3-log reduction in ≤3 h
Reported rapid fungicidal rate context
2× MIC vs T. rubrum hyphae, RPMI 1640 medium
Onychomycosis Fungicidal Kinetics Time-Kill Assay

In Vitro Potency

Using a modified, more physiologically relevant broth microdilution method, Novexatin (NP213) demonstrated potent in vitro activity against a panel of dermatophyte strains [1]. The geometric mean (GM) MIC for Novexatin against Trichophyton rubrum (n=15) was 1.5 mg/L, which was comparable to the GM MIC of terbinafine (0.004 mg/L) [1]. Importantly, the modified assay conditions were developed because standard CLSI/EUCAST methods, which utilize nutrient-rich media, significantly underestimate the activity of Novexatin and overestimate that of small-molecule comparators like terbinafine in the nail environment [2].

In Vitro Potency (MIC)
Method context
GM MIC 1.5 mg/L
Reported MIC in nail-relevant assay
Modified low-nutrient medium, pH 5.5, T. rubrum n=15
Onychomycosis Antifungal Susceptibility Minimum Inhibitory Concentration

No Systemic Exposure

In a Phase I maximal use pharmacokinetic study, Novexatin (NP213) was applied to all 20 nails and periungual skin daily for 28 days, and no systemic exposure was detected in any subject [1]. This contrasts sharply with oral systemic therapies like terbinafine and itraconazole, which are associated with potential drug-drug interactions and hepatotoxicity [2].

Systemic Exposure
Class-level
Undetectable plasma levels
Reported undetectable systemic exposure context
Maximal use PK trial, 28-day application
Onychomycosis Topical Therapy Systemic Safety

Novexatin (NP213) Application Scenarios


Nail Penetration and Bioavailability Validation

Researchers can employ Novexatin (NP213) as a positive control or benchmark in in vitro Franz cell diffusion studies using human nail clippings to validate the transungual flux and nail penetration efficiency of novel topical onychomycosis formulations or drug delivery systems. Its established superior flux (approximately 2.1 µg/cm²/h) relative to ciclopirox provides a quantitative performance threshold [1].

Fungicidal Kinetics and Mechanism of Action

Novexatin (NP213) is a valuable tool compound for investigating the kinetics of fungal membrane disruption and subsequent cell death in dermatophyte species, such as Trichophyton rubrum. Its rapid fungicidal activity (≥3-log reduction in ≤3 hours) [2] allows for the study of early apoptotic and necrotic events, and it can serve as a comparator for other membrane-active antifungals.

Clinically Predictive Ex Vivo Models

Due to its proven ability to sterilize infected human nail samples in an ex vivo model where ciclopirox and amorolfine failed [3], Novexatin (NP213) can be used to standardize and validate more physiologically relevant ex vivo and 3D human nail infection models. Its use can help differentiate between compounds with true nail bed eradication potential and those with only superficial activity.

Antifungal Susceptibility Testing Benchmark

Given the inadequacy of standard CLSI/EUCAST methods for predicting in-nail efficacy, Novexatin (NP213) can be included as a reference compound in modified antifungal susceptibility testing (AST) panels designed for dermatophytes. Its known MIC values under more relevant, low-nutrient conditions [2] provide a useful benchmark for evaluating the potency of new chemical entities intended for topical nail therapy.

Application
Selection Property
Validation Focus
Nail penetration bioavailability validation
Transungual flux performance
Nail penetration model validation
Fungicidal kinetics & mechanism research
Fungicidal rate context
Membrane disruption kinetics review
Clinically-predictive ex vivo model validation
Ex vivo nail sterilization capability
Infected nail model endpoint review
Antifungal susceptibility testing benchmark
Modified AST MIC reference
Nail-relevant potency interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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